molecular formula C6H10N2O2 B027446 4-Methyl-5-oxopyrrolidine-3-carboxamide CAS No. 107610-63-9

4-Methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B027446
M. Wt: 142.16 g/mol
InChI Key: NOXIXMRINKMTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-oxopyrrolidine-3-carboxamide, also known as MOPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPCA is a cyclic imide that can be synthesized through various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to interact with proteins and enzymes in the body, potentially affecting their function and activity. Studies have suggested that 4-Methyl-5-oxopyrrolidine-3-carboxamide may act as a chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation.

Biochemical And Physiological Effects

Studies have shown that 4-Methyl-5-oxopyrrolidine-3-carboxamide exhibits a variety of biochemical and physiological effects, including the ability to stabilize proteins, inhibit protein aggregation, and enhance protein refolding. 4-Methyl-5-oxopyrrolidine-3-carboxamide has also been found to exhibit antioxidant activity, potentially making it a useful tool for studying oxidative stress in the body.

Advantages And Limitations For Lab Experiments

4-Methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, limitations include its relatively low solubility in water and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on 4-Methyl-5-oxopyrrolidine-3-carboxamide, including further studies on its potential as a treatment for neurological disorders, the development of novel compounds based on 4-Methyl-5-oxopyrrolidine-3-carboxamide for use in drug discovery, and the use of 4-Methyl-5-oxopyrrolidine-3-carboxamide as a tool for studying protein folding and misfolding. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide and its potential applications in various fields.

Scientific Research Applications

4-Methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various fields, including as a building block for the synthesis of novel compounds with potential pharmaceutical properties, as a potential treatment for neurological disorders, and as a potential tool for studying the mechanisms of protein folding and misfolding.

properties

CAS RN

107610-63-9

Product Name

4-Methyl-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-3-4(5(7)9)2-8-6(3)10/h3-4H,2H2,1H3,(H2,7,9)(H,8,10)

InChI Key

NOXIXMRINKMTPQ-UHFFFAOYSA-N

SMILES

CC1C(CNC1=O)C(=O)N

Canonical SMILES

CC1C(CNC1=O)C(=O)N

synonyms

3-Pyrrolidinecarboxamide,4-methyl-5-oxo-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-methyl-2-oxo-4-pyrrolidinecarboxylate [Chem. Pharm. Bull., 24, 1362 (1976)] (5 g) in methanol (100 ml) saturated with ammonia gas left at room temperature for 4 days. After the reaction mixture was concentrated and the residue was recrystallized from ethanol to give 3-methyl-2-oxo-4-pyrrolidinecarboxamide (3.4 g), mp 169°-171° C.
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Synthesis routes and methods II

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